molecular formula C19H18N2O B555243 (S)-2-Amino-N-(2-naphthyl)-3-phenylpropionamide CAS No. 740-57-8

(S)-2-Amino-N-(2-naphthyl)-3-phenylpropionamide

Cat. No. B555243
CAS RN: 740-57-8
M. Wt: 290.4 g/mol
InChI Key: QUOLUWPVABJBKU-SFHVURJKSA-N
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Description

“(S)-2-Amino-N-(2-naphthyl)-3-phenylpropionamide” is a complex organic compound. It likely contains an amino group (-NH2), a naphthyl group (a polycyclic aromatic hydrocarbon), and a phenyl group (a cyclic group of atoms with the formula C6H5) as part of its structure .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the introduction of the amino group, the naphthyl group, and the phenyl group. One possible method could involve an SN2 reaction, a fundamental type of reaction in organic chemistry .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex, given the presence of multiple functional groups. The naphthyl and phenyl groups are both aromatic, meaning they contain a ring of atoms with delocalized electrons .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the amino, naphthyl, and phenyl groups. For example, the amino group could participate in acid-base reactions, while the naphthyl and phenyl groups could undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, compounds containing naphthyl groups often have high melting points and are relatively stable .

Scientific Research Applications

Microbiology: Efflux Pump Inhibition

Phenylalanine-beta-naphthylamide has been studied for its role as an efflux pump inhibitor (EPI). Efflux pumps are mechanisms used by bacteria to expel toxic substances, including antibiotics, from their cells. By inhibiting these pumps, PAβN can increase the susceptibility of bacteria to antibiotics, making it a valuable tool in combating antibiotic resistance .

Pharmaceutical Research: Antibacterial Synergy

In pharmaceutical research, PAβN is explored for its synergistic effects when combined with antibiotics. It has been shown to boost the antibacterial activity of drugs like fluoroquinolones and β-lactam antibiotics against multi-drug resistant strains of bacteria .

Biochemistry: Metabolic Pathway Analysis

Betaine, a related compound to PAβN, is involved in the methionine cycle as a methyl donor. Research on betaine’s metabolism can shed light on similar pathways where PAβN might play a role, potentially leading to new insights into amino acid metabolism and associated disorders .

Mechanism of Action

The mechanism of action of this compound is not clear without more specific information. It would depend on the context in which the compound is used .

Future Directions

The potential applications and future directions for this compound would depend on its properties and the context in which it is used. For example, if it has biological activity, it could be studied for potential use in medicine .

properties

IUPAC Name

(2S)-2-amino-N-naphthalen-2-yl-3-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O/c20-18(12-14-6-2-1-3-7-14)19(22)21-17-11-10-15-8-4-5-9-16(15)13-17/h1-11,13,18H,12,20H2,(H,21,22)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUOLUWPVABJBKU-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC2=CC3=CC=CC=C3C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)NC2=CC3=CC=CC=C3C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90995279
Record name 2-Amino-N-(naphthalen-2-yl)-3-phenylpropanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90995279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Amino-N-(2-naphthyl)-3-phenylpropionamide

CAS RN

740-57-8
Record name Phenylalanine β-naphthylamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=740-57-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenylalanine-beta-naphthylamide
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-N-(naphthalen-2-yl)-3-phenylpropanimidic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-2-amino-N-(2-naphthyl)-3-phenylpropionamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is Phenylalanine-beta-naphthylamide primarily used for in research?

A1: Phenylalanine-beta-naphthylamide (also known as (S)-2-Amino-N-(2-naphthyl)-3-phenylpropionamide) is primarily utilized as a substrate to assess the activity of specific enzymes, particularly in the context of lysosomal function and bacterial identification. [, , , , ]

Q2: How does Phenylalanine-beta-naphthylamide interact with enzymes?

A2: Phenylalanine-beta-naphthylamide acts as a substrate for enzymes like certain cathepsins and aminopeptidases. These enzymes cleave the amide bond between phenylalanine and beta-naphthylamine. The release of beta-naphthylamine can be measured spectrophotometrically, providing an indication of enzyme activity. [, ]

Q3: Is Phenylalanine-beta-naphthylamide specific to a single enzyme?

A3: No, Phenylalanine-beta-naphthylamide is not highly specific. It can be hydrolyzed by multiple enzymes, including trypsin, certain cathepsins, and aminopeptidases. This lack of absolute specificity necessitates careful experimental design and controls to ensure accurate interpretation of results. [, , ]

Q4: Why is the incubation environment important when using Phenylalanine-beta-naphthylamide in bacterial identification?

A4: Research has shown that the presence of oxygen can inhibit the activity of some enzymes that hydrolyze Phenylalanine-beta-naphthylamide. In a study using the RapID-ANA II system for identifying Clostridium difficile, significantly lower enzyme activity was observed in aerobic environments compared to anaerobic or low-CO2 anaerobic conditions. This finding highlights the importance of using appropriate anaerobic conditions when employing Phenylalanine-beta-naphthylamide for identifying anaerobic bacteria. []

Q5: How is Phenylalanine-beta-naphthylamide used in studying lysosomes?

A5: Phenylalanine-beta-naphthylamide, in conjunction with glycyl-L-phenylalanine-beta-naphthylamide (GPN), is used to investigate lysosomal function. GPN induces osmotic swelling and lysis of lysosomes, releasing their contents, including calcium. Researchers can then assess the impact of lysosomal content release on various cellular processes, such as autophagy. [, ]

Q6: Are there any known structural analogs of Phenylalanine-beta-naphthylamide that offer different properties?

A6: Yes, a structural analog, N alpha-Benzyloxycarbonyl-p-guanidino-L-phenylalanine beta-naphthylamide (Z-GPA-beta NA), has been synthesized and studied for its interaction with trypsin and related enzymes. Research suggests that the benzene ring in the side chain of Z-GPA-beta NA contributes to its binding affinity to trypsin. This highlights the potential for modifying the structure of Phenylalanine-beta-naphthylamide to alter its specificity and binding properties. []

Q7: Has Phenylalanine-beta-naphthylamide been used in studying lipid rafts?

A7: Yes, research indicates that Phenylalanine-beta-naphthylamide, along with bafilomycin A1, can inhibit the formation of lipid raft redox signaling platforms induced by Fas ligand in coronary arterial endothelial cells. This suggests a potential role of lysosomal vesicles in the formation of these platforms and highlights the use of Phenylalanine-beta-naphthylamide in studying cellular signaling pathways. []

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